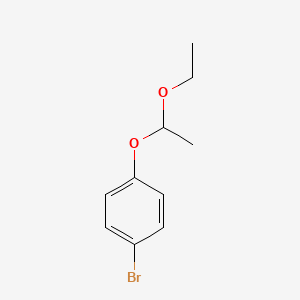
4-(2-methoxyethyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyethyl)thiazol-2-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a 2-methoxyethyl group at the fourth position and an amino group at the second position. Thiazoles are known for their diverse biological activities and are integral to many pharmaceutical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyethyl)thiazol-2-amine typically involves the condensation of thiourea with an alpha-halo ketone. This reaction is carried out under controlled conditions to ensure the formation of the thiazole ring . Another method involves the reaction of a 2-acylamino-ketone with phosphorus pentasulfide, which facilitates the formation of the thiazole ring .
Industrial Production Methods: Industrial production of thiazole derivatives, including this compound, often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Methoxyethyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyethyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Wirkmechanismus
The mechanism of action of 4-(2-methoxyethyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, thiazole derivatives have been shown to inhibit enzymes like topoisomerase, leading to DNA damage and cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Methylthiazol-2-amine: Similar structure but with a methyl group instead of a 2-methoxyethyl group.
2-Aminothiazole: Lacks the 2-methoxyethyl substitution, making it less hydrophobic.
Uniqueness: 4-(2-Methoxyethyl)thiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and solubility properties. The presence of the 2-methoxyethyl group can enhance its interaction with hydrophobic targets and improve its pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
1565604-87-6 |
|---|---|
Molekularformel |
C6H10N2OS |
Molekulargewicht |
158.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



